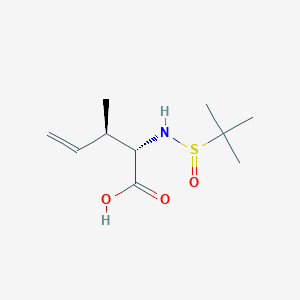
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this molecule, making it useful in various scientific research applications, particularly in studies involving isotopic labeling and tracing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene typically involves the following steps:
Deuteration of Methanol: Methanol is treated with deuterium gas in the presence of a catalyst to produce deuterated methanol (CD₃OD).
Formation of Deuterated Propene: Deuterated methanol is then reacted with a suitable precursor, such as deuterated acetone, under controlled conditions to form the desired deuterated propene.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using high-pressure reactors and specialized catalysts to ensure efficient and high-yield synthesis. The process is optimized to minimize the loss of deuterium and to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated aldehydes or ketones.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The deuterium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Deuterated aldehydes or ketones.
Reduction: Deuterated alcohols.
Substitution: Deuterated halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated materials with unique properties, such as increased stability and altered reaction kinetics.
Mecanismo De Acción
The mechanism by which 1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene exerts its effects involves the incorporation of deuterium atoms into various molecular structures. This isotopic substitution can alter the physical and chemical properties of the compound, such as bond strength and reaction rates. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)propane: Similar structure but lacks the double bond present in prop-1-ene.
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-2-ene: Similar structure but with the double bond in a different position.
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)but-1-ene: Similar structure but with an additional carbon atom.
Uniqueness
1,1,3,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene is unique due to its specific isotopic labeling and the position of the double bond, which can significantly influence its reactivity and the types of reactions it undergoes. This makes it particularly valuable in studies where precise isotopic labeling is required to trace reaction pathways and mechanisms.
Propiedades
Número CAS |
1173021-90-3 |
|---|---|
Fórmula molecular |
C4H8O |
Peso molecular |
80.15 g/mol |
Nombre IUPAC |
1,1,3,3,3-pentadeuterio-2-(trideuteriomethoxy)prop-1-ene |
InChI |
InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3/i1D2,2D3,3D3 |
Clave InChI |
YOWQWFMSQCOSBA-MGGKGRBPSA-N |
SMILES isomérico |
[2H]C(=C(C([2H])([2H])[2H])OC([2H])([2H])[2H])[2H] |
SMILES canónico |
CC(=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)




![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)



![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)
